molecular formula C7H7ClN2O2 B3056376 2-Chloro-5-methyl-4-nitroaniline CAS No. 70902-72-6

2-Chloro-5-methyl-4-nitroaniline

Cat. No.: B3056376
CAS No.: 70902-72-6
M. Wt: 186.59 g/mol
InChI Key: DVPGIZWVZLGVRE-UHFFFAOYSA-N
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Description

2-Chloro-5-methyl-4-nitroaniline is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of a chlorine atom, a methyl group, and a nitro group attached to the benzene ring. This compound is of significant interest due to its applications in various fields, including pharmaceuticals, dyes, and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methyl-4-nitroaniline typically involves a multi-step process. One common method starts with the nitration of 2-chloro-5-methylaniline. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature to introduce the nitro group into the aromatic ring .

Another synthetic route involves the chlorination of 5-methyl-2-nitroaniline. This reaction is performed using chlorine gas in the presence of a catalyst such as iron(III) chloride to achieve the desired substitution .

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large-scale reactors with precise control over reaction conditions. The use of continuous flow reactors and automated systems ensures consistent product quality and high yield. The reaction mixture is typically subjected to purification processes such as recrystallization and distillation to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methyl-4-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium catalyst, iron powder, hydrochloric acid.

    Substituting Agents: Sodium methoxide, potassium tert-butoxide.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 2-Chloro-5-methyl-4-phenylenediamine.

    Substitution: Various substituted anilines depending on the nucleophile used.

    Oxidation: 2-Chloro-5-nitrobenzoic acid.

Mechanism of Action

The mechanism of action of 2-Chloro-5-methyl-4-nitroaniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to form hydrogen bonds and participate in electron transfer reactions plays a crucial role in its activity .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-nitroaniline: Similar structure but lacks the methyl group.

    5-Chloro-2-methyl-4-nitroaniline: Similar structure with the chlorine and methyl groups in different positions.

    2-Methyl-4-nitroaniline: Similar structure but lacks the chlorine atom.

Uniqueness

2-Chloro-5-methyl-4-nitroaniline is unique due to the specific arrangement of its substituents, which influences its chemical reactivity and biological activity. The presence of both electron-donating (methyl group) and electron-withdrawing (nitro group) substituents on the aromatic ring creates a unique electronic environment that affects its interactions with other molecules .

Biological Activity

2-Chloro-5-methyl-4-nitroaniline is an aromatic amine characterized by the presence of a chlorine atom, a methyl group, and a nitro group attached to its benzene ring. This compound has garnered attention due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties, as well as its applications in pharmaceuticals, dyes, and agrochemicals.

Chemical Structure

The molecular formula for this compound is C7_7H7_7ClN2_2O2_2. The unique arrangement of its substituents influences its chemical reactivity and biological activity, making it a subject of interest in various scientific studies.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against several bacterial strains, suggesting its potential use as an antibacterial agent. The mechanism involves the compound's ability to disrupt bacterial cell walls and interfere with metabolic processes.

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It has been observed to induce apoptosis in cancer cell lines, possibly through the generation of reactive oxygen species (ROS) and subsequent oxidative stress. This property positions it as a candidate for further research in cancer therapeutics.

Toxicological Studies

Despite its potential therapeutic benefits, this compound also raises concerns regarding toxicity. Studies have indicated that it can cause cellular damage and exhibit mutagenic effects in certain bacterial assays . The compound's toxicity profile necessitates careful evaluation before any clinical applications.

The biological activity of this compound is largely attributed to its nitro group, which can undergo reduction to form reactive intermediates. These intermediates can interact with cellular macromolecules, leading to various biological effects. The compound’s ability to form hydrogen bonds and participate in electron transfer reactions significantly contributes to its activity .

Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
2-Chloro-4-nitroanilineLacks methyl groupModerate antimicrobial
5-Chloro-2-methyl-4-nitroanilineDifferent positioning of groupsAnticancer properties noted
2-Methyl-4-nitroanilineLacks chlorine atomLimited antimicrobial activity

The unique arrangement of substituents in this compound enhances its reactivity compared to similar compounds, influencing its interactions with biological targets .

Study on Antimicrobial Activity

A study conducted by Khan et al. (2013) evaluated the degradation pathways of related nitroanilines by Rhodococcus sp. strain MB-P1. The findings revealed that these bacteria could metabolize nitroaromatic compounds effectively, indicating potential bioremediation applications for compounds like this compound .

Toxicity Evaluation

In a toxicological assessment, researchers found that exposure to this compound resulted in significant cellular damage in rat models, highlighting the need for further investigation into its safety profile before therapeutic use .

Properties

IUPAC Name

2-chloro-5-methyl-4-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-4-2-6(9)5(8)3-7(4)10(11)12/h2-3H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVPGIZWVZLGVRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70601760
Record name 2-Chloro-5-methyl-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70601760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70902-72-6
Record name 2-Chloro-5-methyl-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70601760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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